2,5-Difluoro-D-phenylalanine
Overview
Description
Synthesis Analysis
The synthesis of ®-2,5-difluorophenylalanine derivative was carried out by coupling the commercially available aldehyde and N-Boc phosphonate glycinate to generate the enamino ester intermediate . The asymmetric hydrogenation of this enamine afforded the N-Boc-protected ®-2,5-difluorophenylalanine ester with >99% ee .Molecular Structure Analysis
The molecular formula of 2,5-Difluoro-D-phenylalanine is C9H9F2NO2 . The InChI key is YHYQITHAFYELNW-UHFFFAOYSA-N . The canonical SMILES is C1=CC(=C(C=C1F)CC(C(=O)O)N)F .Chemical Reactions Analysis
Fluorinated phenylalanines have had considerable industrial and pharmaceutical applications and they have been expanded also to play an important role as potential enzyme inhibitors as well as therapeutic agents .Physical And Chemical Properties Analysis
The molecular weight of 2,5-Difluoro-D-phenylalanine is 201.17 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The exact mass and monoisotopic mass are 201.06013485 g/mol .Scientific Research Applications
Pharmaceutical Applications
Fluorinated phenylalanines, including 2,5-Difluoro-D-phenylalanine, have had considerable industrial and pharmaceutical applications . The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue .
Enzyme Inhibitors
2,5-Difluoro-D-phenylalanine plays an important role as potential enzyme inhibitors . The effect of peptide structure and stability has been found to depend on the position and number of fluorine atoms within the amino acid chains .
Therapeutic Agents
This compound has also been expanded to play an important role as therapeutic agents . Fluorinated amino acids (FAAs) have considerable industrial and pharmaceutical potential .
Topography Imaging of Tumor Ecosystems
2,5-Difluoro-D-phenylalanine is used in topography imaging of tumor ecosystems using Positron Emission Tomography (PET) .
Protein Folding
Fluorinated phenylalanines influence aspects such as protein folding . This extends to metabolic properties of membrane permeability and reactivity .
Protein-Protein Interactions
They also influence protein-protein interactions . The replacement of hydrogen by fluorine has been used in the development to improve the biophysical and chemical properties of bioactives .
Ribosomal Translation
Fluorinated phenylalanines, including 2,5-Difluoro-D-phenylalanine, influence ribosomal translation .
Stability of Therapeutic Proteins and Peptide-based Vaccines
Incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability especially in therapeutic proteins and peptide-based vaccines .
Future Directions
Recent advances in the chemistry of peptides containing fluorinated phenylalanines represent a hot topic in drug research over the last few decades . Incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability especially in therapeutic proteins and peptide-based vaccines . This suggests a promising future direction for the application of 2,5-Difluoro-D-phenylalanine in pharmaceuticals and industrial applications.
Mechanism of Action
Target of Action
It is known that phenylalanine and its derivatives, including 2,5-difluoro-d-phenylalanine, are involved in the synthesis of proteins and other bioactive molecules . They are also known to interact with large neutral amino acid transporters .
Mode of Action
It is known that the introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue . This suggests that 2,5-Difluoro-D-phenylalanine may interact with its targets in a unique manner, potentially altering their function or activity.
Biochemical Pathways
As a derivative of phenylalanine, it may be involved in the same biochemical pathways, including protein synthesis and the production of other bioactive molecules .
Pharmacokinetics
It is known that the introduction of fluorine into phenylalanine can modulate the bioavailability of the analogue .
Result of Action
It is known that the introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue . This suggests that 2,5-Difluoro-D-phenylalanine may have unique effects on cellular function and activity.
Action Environment
It is known that the introduction of fluorine into phenylalanine can modulate the bioavailability of the analogue , suggesting that environmental factors such as pH and temperature could potentially influence the action of 2,5-Difluoro-D-phenylalanine.
properties
IUPAC Name |
(2R)-2-amino-3-(2,5-difluorophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYQITHAFYELNW-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC(C(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)C[C@H](C(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351992 | |
Record name | 2,5-Difluoro-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
266360-61-6 | |
Record name | 2,5-Difluoro-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 266360-61-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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